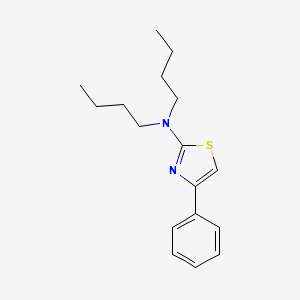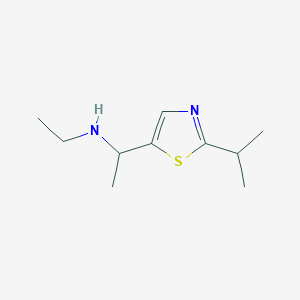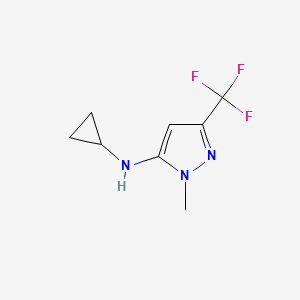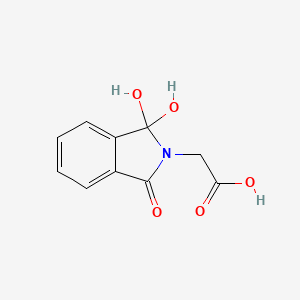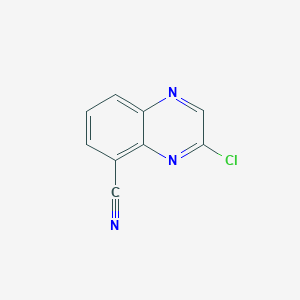
3-Chloro-5-quinoxalinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-quinoxalinecarbonitrile is a heterocyclic organic compound with a quinoxaline core structure. This compound is characterized by the presence of a chlorine atom at the 3rd position and a cyano group at the 5th position of the quinoxaline ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-quinoxalinecarbonitrile typically involves the reaction of appropriate quinoxaline derivatives with chlorinating and cyanating agentsThe reaction conditions often involve the use of solvents such as acetonitrile or methanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-quinoxalinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, thiols, and alkoxides are commonly used. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted quinoxalines, quinoxaline oxides, and various quinoxaline derivatives with functional groups introduced through coupling reactions .
Scientific Research Applications
3-Chloro-5-quinoxalinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing drugs targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Chloro-5-quinoxalinecarbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
3-Aryl-2-quinoxalinecarbonitrile: Known for its hypoxic selective anti-tumor activity.
2-Chloroquinoline-3-carbaldehyde: Used in the synthesis of various heterocyclic systems.
Uniqueness
3-Chloro-5-quinoxalinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine and cyano groups make it a versatile intermediate for further functionalization, setting it apart from other quinoxaline derivatives .
Properties
Molecular Formula |
C9H4ClN3 |
|---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
3-chloroquinoxaline-5-carbonitrile |
InChI |
InChI=1S/C9H4ClN3/c10-8-5-12-7-3-1-2-6(4-11)9(7)13-8/h1-3,5H |
InChI Key |
LBSTUNYOSBMLJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC(=N2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


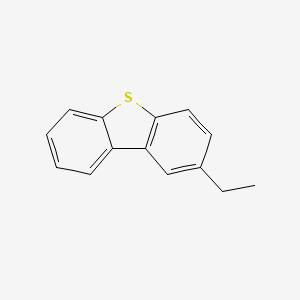


![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)


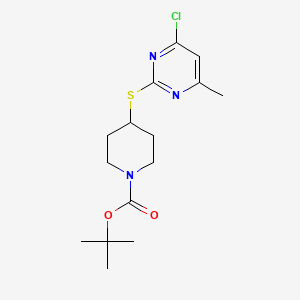
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
